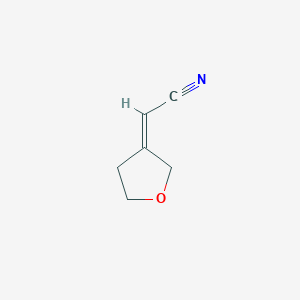
2-(Oxolan-3-ylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Oxolan-3-ylidene)acetonitrile” is a chemical compound with the CAS Number: 1344831-69-1 . It has a molecular weight of 109.13 and its IUPAC name is (2Z)-dihydro-3(2H)-furanylideneethanenitrile . It is usually in liquid form .
Synthesis Analysis
The synthesis of “2-(Oxolan-3-ylidene)acetonitrile” involves a base-assisted aldol reaction of ortho-nitroacetophenones, followed by hydrocyanation, triggering an unusual reductive cyclization reaction . Another method involves the reactions of C5-substituted 2-oxindoles with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) to give original (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one derivatives, and new 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles via a dithiazole ring-opening reaction .Molecular Structure Analysis
The molecular structure of “2-(Oxolan-3-ylidene)acetonitrile” is represented by the InChI code: 1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1- . The InChI key is RDWWMQDCKZIDJM-BHQIHCQQSA-N .Chemical Reactions Analysis
The chemical reactions involving “2-(Oxolan-3-ylidene)acetonitrile” include the conversion reactions of acetonitrile as a building block, which have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .Physical And Chemical Properties Analysis
“2-(Oxolan-3-ylidene)acetonitrile” has a molecular weight of 109.13 and is usually in liquid form . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
A study by Hosseini et al. (2010) introduced a novel ratiometric fluorescent chemosensor based on N'-(1-oxoacenaphthylen-2(1H)-ylidene)furan-2-carbohydrazide for the high selective recognition of Yb3+ ions in acetonitrile solution. This sensor shows a linear response toward Yb3+ ion concentration with a detection limit of 1.2×10−7 M, indicating its potential for precise and selective ion detection in scientific and industrial applications (Hosseini et al., 2010).
Organic Synthesis
The reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide leads to the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, as discovered by Opatz and Ferenc (2004). These compounds represent a novel class of isoindolinones, showcasing the role of similar structures in synthesizing new organic molecules with potential applications in pharmaceuticals and materials science (Opatz & Ferenc, 2004).
Catalysis and Material Science
Aksenov et al. (2022) described a highly efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, featuring a nucleophilic intramolecular cyclization with an oxidation process. This method not only improves yields but also expands the reaction scope, highlighting the compound's utility in catalytic processes and material science applications (Aksenov et al., 2022).
Antimicrobial Studies
Hamrouni et al. (2015) explored the antimicrobial activities of 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile and 2-(1,3-dithiolan-2-ylidene)-2-arylacetonitrile, synthesized through an electrogenerated cyanomethyl base/anion from acetonitrile. This research indicates the potential for designing new antimicrobial agents based on structural modifications of the acetonitrile moiety (Hamrouni et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-(Oxolan-3-ylidene)acetonitrile” could involve further applications of Appel’s salt in the conception of novel heterocyclic rings, in an effort to access original bioactive compounds . Additionally, the electrochemical behavior of dicyano 2-(2-oxoindolin-3-ylidene) malononitriles using a cyclic voltammetry (CV) technique in 0.1 M NaClO4 in acetonitrile solution could be studied .
Eigenschaften
IUPAC Name |
(2Z)-2-(oxolan-3-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWWMQDCKZIDJM-BHQIHCQQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1=CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC/C1=C\C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1344831-69-1 |
Source


|
| Record name | 2-(oxolan-3-ylidene)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2663824.png)




![3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663834.png)

![1-Ethyl-4-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2663839.png)
![5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2663840.png)


![5-methyl-2-phenethyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2663844.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2663847.png)